1-((2-Methylbenzyl)thio)butan-2-one
Description
1-((2-Methylbenzyl)thio)butan-2-one is a sulfur-containing organic compound featuring a butan-2-one backbone substituted with a 2-methylbenzylthio group. These ligands form octahedral metal complexes (e.g., with Ni(II), Cd(II), and Zn(II)) that exhibit antimicrobial and cytotoxic activities, highlighting the compound’s relevance in biomedical research .
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methylsulfanyl]butan-2-one |
InChI |
InChI=1S/C12H16OS/c1-3-12(13)9-14-8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
XVAJVNQNIVPDTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CSCC1=CC=CC=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((2-Methylbenzyl)thio)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzyl chloride with butan-2-one in the presence of a base such as sodium hydride . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-((2-Methylbenzyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .
Reduction: Reduction of the ketone group can be achieved using reducing agents like or , leading to the formation of alcohols.
Substitution: The thioether group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers.
Scientific Research Applications
1-((2-Methylbenzyl)thio)butan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-((2-Methylbenzyl)thio)butan-2-one involves its interaction with molecular targets through its functional groups. The thioether group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Fluorinated analogs like 5s demonstrate high synthetic efficiency (93% yield), emphasizing the role of substituents in optimizing reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
